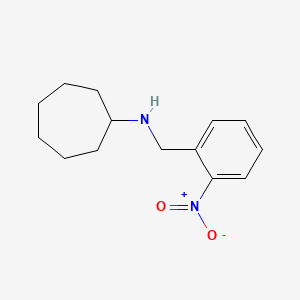

N-(2-nitrobenzyl)cycloheptanamine

CAS No.: 355382-89-7

Cat. No.: VC2419020

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355382-89-7 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | N-[(2-nitrophenyl)methyl]cycloheptanamine |

| Standard InChI | InChI=1S/C14H20N2O2/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13/h5-7,10,13,15H,1-4,8-9,11H2 |

| Standard InChI Key | ZDTUMDFAPMJSSH-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Physical Properties

N-(2-nitrobenzyl)cycloheptanamine consists of a cycloheptane ring with an amine group (-NH-) that connects to a nitrobenzyl moiety where the nitro group (-NO₂) is positioned at the ortho (2-) position of the benzene ring. This structural arrangement gives the compound several distinctive characteristics that influence its chemical behavior and potential applications.

Molecular Information

The compound's hydrobromide salt has a molecular formula of C₁₄H₂₁BrN₂O₂ with a molecular weight of 329.23 g/mol . The addition of the hydrobromic acid salt improves stability and solubility in aqueous environments, which can be advantageous for certain applications and handling procedures.

Structural Features

The compound exhibits several key structural characteristics:

-

A flexible seven-membered cycloheptane ring

-

A secondary amine (R-NH-R) linkage

-

A 2-nitrobenzyl group with the nitro group providing potential for photoreactivity

-

Multiple conformational possibilities due to rotational freedom around several bonds

These structural features contribute to the compound's reactivity profile and potential interactions with biological systems. The presence of the nitro group at the ortho position is particularly significant, as it can influence the electronic distribution within the molecule and participate in various chemical transformations .

Photochemical Properties

One of the most significant aspects of N-(2-nitrobenzyl)cycloheptanamine is likely its photochemical behavior, derived from the 2-nitrobenzyl moiety, which is known to exhibit interesting photochemical properties.

Photolability and Photochemical Reactions

Compounds containing 2-nitrobenzyl groups are well-known for their photolability - the ability to undergo chemical changes upon exposure to light of specific wavelengths . When exposed to ultraviolet radiation, typically between 308 and 350 nm, 2-nitrobenzyl derivatives undergo photolysis reactions that can result in the cleavage of specific bonds .

The photochemical mechanism typically involves:

-

Absorption of UV light by the nitro group

-

Formation of an aci-nitro intermediate

-

Rearrangement leading to bond cleavage and release of the attached moiety

In the case of N-(2-nitrobenzyl)cycloheptanamine, UV irradiation would likely result in the cleavage of the C-N bond, potentially releasing cycloheptanamine. This photocleavage reaction could be utilized in various applications, including controlled release systems or photocaging technologies .

Photolysis Kinetics

Based on studies of similar compounds, the photolysis of N-(2-nitrobenzyl)cycloheptanamine would likely be influenced by:

-

Wavelength of the irradiating light

-

pH of the medium

-

Solvent conditions

-

Presence of other reactive species

For related compounds, the rate of decay of the transient intermediate in the photolysis reaction has been measured to be in the range of hundreds to thousands per second, indicating relatively fast photochemical kinetics .

Analytical Characterization

Infrared Spectroscopy

Expected key absorption bands:

-

N-H stretching (3300-3500 cm⁻¹)

-

Aromatic C-H stretching (3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (2850-2950 cm⁻¹)

-

NO₂ asymmetric and symmetric stretching (1530-1550 and 1330-1350 cm⁻¹)

-

Aromatic ring vibrations (1450-1600 cm⁻¹)

Nuclear Magnetic Resonance

Predicted ¹H-NMR signals would include:

-

Aromatic protons (7.0-8.5 ppm)

-

N-H proton (2.5-3.5 ppm, broad)

-

Benzylic CH₂ (3.5-4.5 ppm)

-

Cycloheptane CH and CH₂ protons (1.0-2.0 ppm)

Mass Spectrometry

The mass spectrum would be expected to show:

-

Molecular ion peak at m/z 248 for the free base

-

Characteristic fragmentation patterns including loss of the nitro group and cleavage of the C-N bond

Identification Methods

For analytical identification and purity assessment, several methods would be appropriate:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Elemental analysis for C, H, N, O content verification

These methods, potentially in combination with spectroscopic techniques, would provide comprehensive characterization of the compound.

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds help in understanding the potential properties of N-(2-nitrobenzyl)cycloheptanamine:

Current Research Status and Future Directions

Current Research Limitations

Current research on N-(2-nitrobenzyl)cycloheptanamine appears to be limited, with few published studies specifically focused on this compound. This presents both challenges and opportunities for researchers interested in this molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume